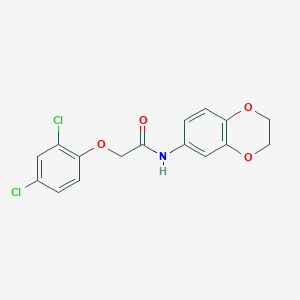
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. URB597 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including anxiety, depression, and pain.
Mecanismo De Acción
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide works by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide can increase the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been shown to produce a range of physiological effects, including anxiolytic, antidepressant, and analgesic effects. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide is its specificity for FAAH inhibition, which can lead to fewer off-target effects compared to other compounds that target the endocannabinoid system. However, one of the limitations of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide is its short half-life, which can limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide. One area of interest is the potential use of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide in the treatment of addiction. Studies have shown that 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in the treatment of substance use disorders.
Another area of interest is the development of more potent and selective FAAH inhibitors. Several compounds have been developed that are more potent than 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide and have improved pharmacokinetic properties, which may make them more effective in clinical settings.
Conclusion:
In conclusion, 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. Its specificity for FAAH inhibition and range of physiological effects make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide involves the reaction of 1-(3,4-dimethoxyphenyl)cyclopentanone with 3-methylphenylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain pure 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of anxiety and depression. Studies have shown that 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide can increase the levels of endocannabinoids, such as anandamide, in the brain, which are known to have anxiolytic and antidepressant effects.
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide has also been studied for its potential use in the treatment of pain. It has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This effect is believed to be mediated by the increased levels of endocannabinoids in the brain, which can activate cannabinoid receptors that are involved in pain modulation.
Propiedades
Nombre del producto |
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide |
|---|---|
Fórmula molecular |
C21H25NO3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H25NO3/c1-15-7-6-8-17(13-15)22-20(23)21(11-4-5-12-21)16-9-10-18(24-2)19(14-16)25-3/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,22,23) |
Clave InChI |
RBCIJDSRHCMISQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)





![1-[1-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propan-2-ol](/img/structure/B214911.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214914.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate](/img/structure/B214915.png)
